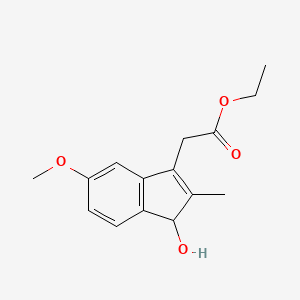
Ethyl (1-hydroxy-5-methoxy-2-methyl-1H-inden-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (1-hydroxy-5-methoxy-2-methyl-1H-inden-3-yl)acetate is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Métodos De Preparación
The synthesis of Ethyl (1-hydroxy-5-methoxy-2-methyl-1H-inden-3-yl)acetate can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylhydrazine hydrochloride with ethyl levulinate . The reaction typically requires specific conditions such as the presence of a catalyst and controlled temperature to ensure the desired product is obtained in good yield.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Análisis De Reacciones Químicas
Ethyl (1-hydroxy-5-methoxy-2-methyl-1H-inden-3-yl)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve halogenating agents or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ethyl (1-hydroxy-5-methoxy-2-methyl-1H-inden-3-yl)acetate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antiviral, anti-inflammatory, and anticancer properties . In medicine, it may serve as a lead compound for the development of new therapeutic agents.
In the industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structural features make it a valuable intermediate in various synthetic pathways.
Mecanismo De Acción
The mechanism of action of Ethyl (1-hydroxy-5-methoxy-2-methyl-1H-inden-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
The exact molecular targets and pathways involved can vary depending on the specific application and context. Further research is needed to fully elucidate the detailed mechanisms by which this compound exerts its effects.
Comparación Con Compuestos Similares
Ethyl (1-hydroxy-5-methoxy-2-methyl-1H-inden-3-yl)acetate can be compared with other similar compounds such as indole-3-acetic acid derivatives and other indole-based compounds . These compounds share some structural similarities but may differ in their specific functional groups and biological activities.
For example, indole-3-acetic acid is a well-known plant hormone with growth-regulating properties, while this compound may have more diverse applications in medicine and industry
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structural features, diverse chemical reactivity, and wide range of applications make it a valuable subject of study and utilization.
Propiedades
Número CAS |
468712-97-2 |
|---|---|
Fórmula molecular |
C15H18O4 |
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
ethyl 2-(3-hydroxy-6-methoxy-2-methyl-3H-inden-1-yl)acetate |
InChI |
InChI=1S/C15H18O4/c1-4-19-14(16)8-12-9(2)15(17)11-6-5-10(18-3)7-13(11)12/h5-7,15,17H,4,8H2,1-3H3 |
Clave InChI |
MPBHKGWFFIULTO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=C(C(C2=C1C=C(C=C2)OC)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


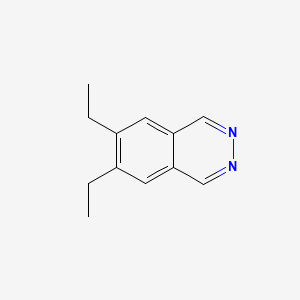
![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-ethoxyphenyl)methylideneamino]benzamide](/img/structure/B14255231.png)

![N-[2-(Cyclopent-1-en-1-yl)-6-methylphenyl]acetamide](/img/structure/B14255241.png)
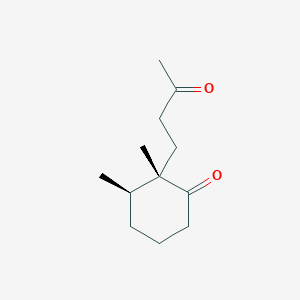
![2-Methyl-2-[(propan-2-yl)oxy]-1,2-thiasilolane](/img/structure/B14255248.png)
![Glycine, N-[(6-butoxy-3-hydroxy-2-quinolinyl)carbonyl]-](/img/structure/B14255260.png)
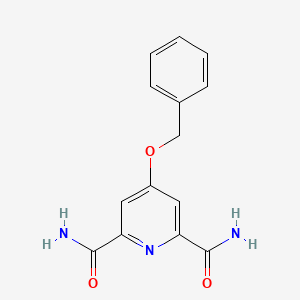
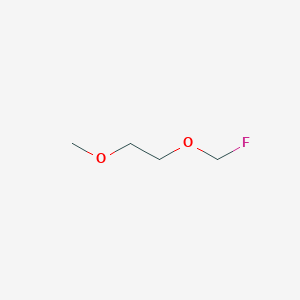

![4-[(Undec-10-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14255290.png)
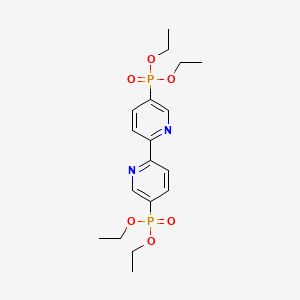

![6-Oxabicyclo[3.2.0]heptan-7-one](/img/structure/B14255310.png)
